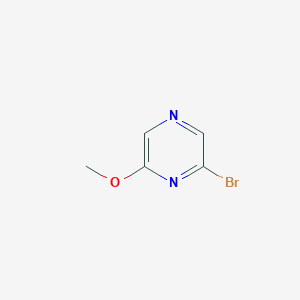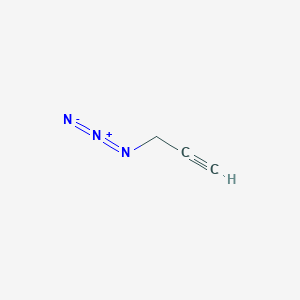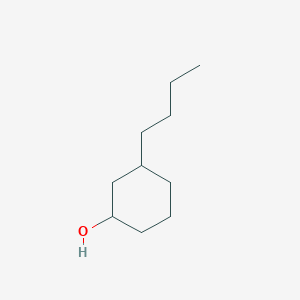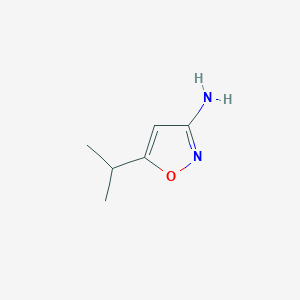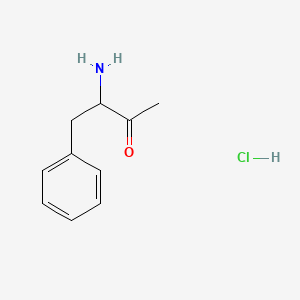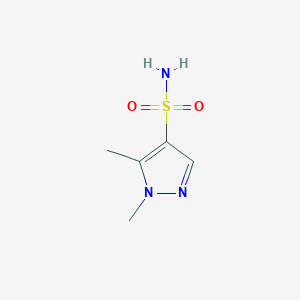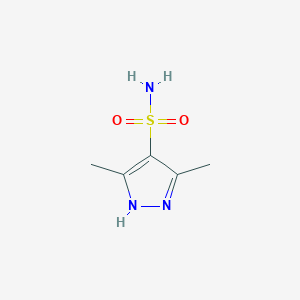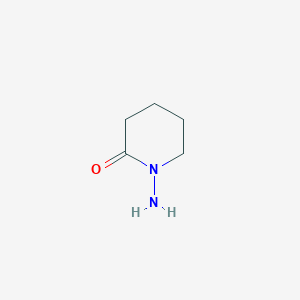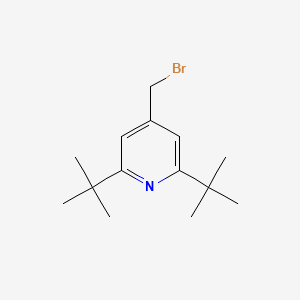
4-(Bromomethyl)-2,6-di-tert-butylpyridine
Descripción general
Descripción
4-(Bromomethyl)-2,6-di-tert-butylpyridine is a chemical compound that is part of the broader family of substituted pyridines. These compounds are of interest due to their potential applications in coordination chemistry and materials science. The presence of bromomethyl and di-tert-butyl groups on the pyridine ring can influence the reactivity and physical properties of the molecule, making it a candidate for further functionalization and use in the synthesis of complex molecular architectures.
Synthesis Analysis
The synthesis of related terpyridine compounds often involves the reaction of substituted pyridines with various electrophiles. For instance, the synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridines has been achieved using the Kröhnke synthesis, which involves selective functionalization at the 4,4"-positions . Similarly, 2,2':6',2"-terpyridines functionalized at the 4'-position have been prepared by reacting 2,6-bis-(pyrid-2-yl)-4-pyridone with different electrophiles, including bromides . Although these methods do not directly describe the synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine, they provide insight into the types of reactions that could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of substituted pyridines can be characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry . Similarly, the molecular structure of 4'-tert-butyl-2,2':6',2"-terpyridine was analyzed in the solid state, revealing how the bulky tert-butyl substituents influence the packing of the molecules and prevent typical π-interactions .
Chemical Reactions Analysis
Substituted pyridines can undergo various chemical reactions, including complex formation with metals. For instance, 4'-tert-butyl-2,2':6',2"-terpyridine has been used to synthesize homoleptic and heteroleptic metal complexes, with the tert-butyl substituent being slightly electron-releasing . The reactivity of the bromomethyl group in 4-(Bromomethyl)-2,6-di-tert-butylpyridine would likely allow for further functionalization through nucleophilic substitution reactions or coupling reactions with other organic moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted pyridines are influenced by their substituents. For example, the tert-butyl group is known to be sterically demanding and solubilizing, which can affect the solubility and crystallization behavior of the compound . The presence of a bromomethyl group would also be expected to impact the compound's reactivity, making it more susceptible to nucleophilic attack. Additionally, the electronic properties of the substituents can influence the redox behavior of the compound, as seen in cyclic voltammetric data for metal complexes of 4'-tert-butyl-2,2':6',2"-terpyridine .
Aplicaciones Científicas De Investigación
-
- Application : This compound acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent. It’s also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .
- Results or Outcomes : The compound is successfully used to synthesize eprosartan and temoporfin .
-
- Application : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It’s also useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .
- Methods of Application : The compound is likely synthesized using standard organic synthesis techniques, including reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Results or Outcomes : The compound is successfully used to synthesize the mentioned ligands and benzonitrile derivative .
-
- Application : Bromothymol Blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results or Outcomes : It is bright aquamarine by itself, and greenish-blue in a neutral solution .
-
- Application : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Methods of Application : The compound is likely synthesized using standard organic synthesis techniques .
- Results or Outcomes : The compound is successfully used to synthesize the mentioned ligands and benzonitrile derivative .
Safety And Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-2,6-ditert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQGAXLBUQGQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513259 | |
| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
CAS RN |
81142-32-7 | |
| Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Some bromo- and chloromethyl pyridines were synthesized using radical substitution reactions. Further reaction of these halopyridines with activated tetrabutylammonium fluoride …
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

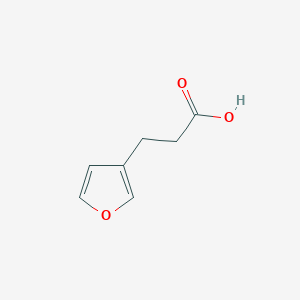
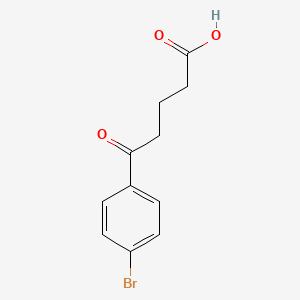
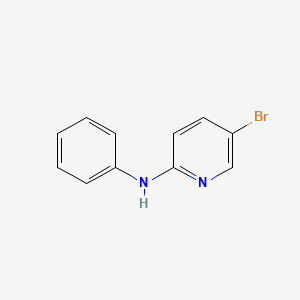
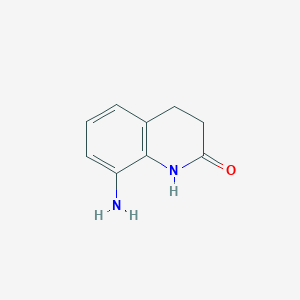
![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
